molecular formula C18H21N3O3S2 B2530401 methyl 3-(4-amino-5-(azepane-1-carbonyl)-2-thioxothiazol-3(2H)-yl)benzoate CAS No. 946295-74-5

methyl 3-(4-amino-5-(azepane-1-carbonyl)-2-thioxothiazol-3(2H)-yl)benzoate

Cat. No. B2530401
CAS RN: 946295-74-5
M. Wt: 391.5
InChI Key: MWRTZWKORQGVSQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex thiazole derivatives often involves multi-step reactions that can include the formation of thiazolinium salts, disulfides, and intramolecular electrophilic aromatic substitution. For instance, the synthesis of various N-substituted 3-amino-thiochromanes from 4-benzyl-2-methyl thiazoline is achieved through a one-pot reaction that results in enantiopure compounds, indicating a chiral precursor in the form of 2-aminoalcohols . Additionally, the reaction of 5-methoxycarbonylmethylidene-2-thioxo-4-thiazolidones with o-aminobenzenethiol leads to the formation of 5-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-2-yl)-2-thioxo-4-thiazolidones, which can undergo thermal cyclization and oxidation to yield dehydro-compounds . These methods demonstrate the complexity and versatility of thiazole chemistry in synthesizing biologically active molecules.

Molecular Structure Analysis

The molecular structures of thiazole derivatives are confirmed using various spectroscopic techniques such as IR, 1H NMR, mass spectrometry, and elemental analysis. For example, a series of 3-[(4-amino-5-thioxo-1,2,4-triazol-3-yl)methyl]benzothiazol-2(3H)-one derivatives were synthesized and structurally confirmed using these methods . Similarly, the structure of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate was elucidated using IR, Raman, 1H NMR, 13C NMR, and X-ray diffraction methods, with theoretical calculations supporting the experimental data .

Chemical Reactions Analysis

Thiazole derivatives can participate in a variety of chemical reactions. The addition of o-aminobenzenethiol to certain thiazolidones results in adducts that can dissociate or cyclize under specific conditions . Moreover, the synthesis of heterocyclic systems often involves the use of thiazole-containing reagents, such as methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate, which can lead to the formation of various pyrimidinones and pyridazinones upon removal of the benzyloxycarbonyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are closely related to their molecular structure. The spectroscopic properties, such as IR and Raman spectra, provide insights into the vibrational modes of the molecules . The electronic properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are also of interest as they can influence the reactivity and stability of the compounds . Additionally, the reactivity of thiazole derivatives with carbonyl compounds has been explored, leading to the formation of azine and "osazine" derivatives, which can be identified and measured using spectrophotometric assays .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Thiazolo-Fused Heterocycles : Kumar and Ila (2022) developed a novel approach for synthesizing thiazolo-fused six- and seven-membered nitrogen heterocycles, demonstrating the compound's role in facilitating the formation of complex heterocyclic systems. This process highlights its utility in creating novel structures potentially applicable in materials science and pharmaceutical chemistry Kumar & Ila, 2022.

  • Heterocyclic Systems Preparation : Selič, Grdadolnik, and Stanovnik (1997) utilized related compounds for the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, demonstrating the compound's versatility in synthesizing protected heterocycles, which are crucial intermediates in various chemical syntheses Selič, Grdadolnik, & Stanovnik, 1997.

Applications in Organic Chemistry

  • Novel Synthesis Approaches : The study by Paz et al. (1965) on carbonyl compounds with N-Methyl benzothiazolone hydrazone presents a foundational technique for identifying and measuring various carbonyl compounds. This method's sensitivity and accuracy contribute significantly to analytical chemistry, particularly in identifying complex organic molecules Paz et al., 1965.

  • Photocycloaddition Reactions : Nishio, Mori, Iida, and Hosomi (1994) explored the photocycloaddition of benzothiazole-2-thiones to alkenes, providing insights into novel photocycloaddition reactions that could be beneficial in designing and developing new materials with unique optical properties Nishio, Mori, Iida, & Hosomi, 1994.

Potential Materials Science Applications

  • Fluorescence and Spectroscopic Properties : The creation of thiazolo-fused heterocycles with fluorescence properties, as detailed by Kumar and Ila (2022), suggests potential applications in materials science, particularly in the development of fluorescent materials for sensing, imaging, and electronic devices Kumar & Ila, 2022.

properties

IUPAC Name

methyl 3-[4-amino-5-(azepane-1-carbonyl)-2-sulfanylidene-1,3-thiazol-3-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S2/c1-24-17(23)12-7-6-8-13(11-12)21-15(19)14(26-18(21)25)16(22)20-9-4-2-3-5-10-20/h6-8,11H,2-5,9-10,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRTZWKORQGVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2C(=C(SC2=S)C(=O)N3CCCCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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